molecular formula C19H22N4S · C6H6O3S B1164525 Fasnall (benzenesulfonate)

Fasnall (benzenesulfonate)

Cat. No.: B1164525
M. Wt: 496.6
InChI Key: KLKWHGQIUKBXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fasnall is an inhibitor of fatty acid synthase (FAS) with an IC50 value of 3.71 μM for the human recombinant enzyme. It inhibits tritiated acetate incorporation into lipids (IC50 = 5.84 μM), increases ceramide accumulation, and induces the formation of lipid droplets in BT474 HER2+ breast cancer cells. Fasnall has antiproliferative activity against non-tumorigenic MCF-10A and tumorigenic MCF-7, MDA-MB-468, BT474, and SK-BR-3 breast cancer cells that directly correlates to the level of FAS expression in vitro. It reduces tumor volume and increases survival in the murine MMTV-Neu model of HER2+ breast cancer. Fasnall also potentiates carboplatin response in vivo, increasing the objective response rate of stable disease from 25% for carboplatin alone to 88% for carboplatin with fasnall.

Scientific Research Applications

Fasnall in Cancer Research

Fasnall, a thiophenopyrimidine selectively targeting Fatty acid synthase (FASN), has shown significant anti-tumor activity, especially in HER2(+) breast cancer. Studies indicate that Fasnall induces changes in cellular lipid profiles, increasing certain fatty acids and contributing to apoptosis, demonstrating its potential in cancer therapy (Alwarawrah et al., 2016).

Benzenesulfonate in Molecular Modeling

Research has focused on characterizing coal-based fulvic acid, which contains benzenesulfonate groups. This work is significant for applied research in areas like agriculture and medicine (Gong et al., 2020).

Fatty Acids Analysis

Benzenesulfonate derivatives have been used in the analysis of fatty acids in different plant tissues, highlighting their role in sensitive detection and quantitative analysis (Hu et al., 2019).

Silver Benzenesulfonate in Materials Science

Silver benzenesulfonate forms layered inorgano-organic solids, which are important for understanding the structure and potential applications of such materials (Shimizu et al., 1999).

Chemical Analysis and Rate Constants

The use of benzenesulfonate in the comparative molecular field analysis (CoMFA) method provides insights into physicochemical properties like LUMO energy and rate constants, crucial for understanding chemical reactions (Yoo & Cha, 1995).

Fatty Acids in Medical Research

The use of benzenesulfonate-based reagents has enabled the analysis of fatty acids in medicinal plants, contributing to pharmacological research and quality control (Hu, 2015).

Organic Solar Cells

Research in organic solar cells utilizes benzenesulfonate-related compounds to achieve greater thermal stability and improved device lifetimes, indicating potential in renewable energy technologies (Yan et al., 2018).

Properties

Molecular Formula

C19H22N4S · C6H6O3S

Molecular Weight

496.6

InChI

InChI=1S/C19H22N4S.C6H6O3S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15;7-10(8,9)6-4-2-1-3-5-6/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22);1-5H,(H,7,8,9)

InChI Key

KLKWHGQIUKBXKT-UHFFFAOYSA-N

SMILES

CC1=C(C)SC2=NC=NC(NC3CCN(CC4=CC=CC=C4)C3)=C21.OS(C5=CC=CC=C5)(=O)=O

Synonyms

5,6-dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]-thieno[2,3-d]pyrimidin-4-amine, monobenzenesulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fasnall (benzenesulfonate)
Reactant of Route 2
Reactant of Route 2
Fasnall (benzenesulfonate)
Reactant of Route 3
Reactant of Route 3
Fasnall (benzenesulfonate)
Reactant of Route 4
Reactant of Route 4
Fasnall (benzenesulfonate)
Reactant of Route 5
Reactant of Route 5
Fasnall (benzenesulfonate)
Reactant of Route 6
Reactant of Route 6
Fasnall (benzenesulfonate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.